4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde is a heterocyclic compound with the molecular formula C9H10OS. It is a derivative of thiophene, which is a five-membered aromatic ring containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be targeted.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products Formed
Oxidation: 4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid.
Reduction: 4,5,6,7-Tetrahydrobenzo[c]thiophene-1-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its cytotoxic properties against cancer cell lines, particularly colorectal cancer.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde in biological systems involves its interaction with various molecular targets. For instance, it has been shown to inhibit enzymes like PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound’s ability to bind to these enzymes disrupts their normal function, leading to reduced tumor growth and increased cell death .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-1-carbaldehyde
- 4,5,6,7-Tetrahydrobenzo[c]thiophene-2-carbaldehyde
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid
Uniqueness
4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer metabolism sets it apart from other similar compounds .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2-benzothiophene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-5-9-8-4-2-1-3-7(8)6-11-9/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFZVABETVKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.